4-((2,4-dimethylphenyl)amino)-1-phenyl-1H-pyrrol-2(5H)-one
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Overview
Description
4-((2,4-dimethylphenyl)amino)-1-phenyl-1H-pyrrol-2(5H)-one is an organic compound that features a pyrrole ring substituted with a phenyl group and a 2,4-dimethylphenylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((2,4-dimethylphenyl)amino)-1-phenyl-1H-pyrrol-2(5H)-one typically involves the reaction of 2,4-dimethylaniline with a suitable pyrrole derivative under controlled conditions. One common method involves the use of a palladium-catalyzed coupling reaction, where 2,4-dimethylaniline is reacted with a halogenated pyrrole derivative in the presence of a palladium catalyst and a base. The reaction is typically carried out in an inert atmosphere at elevated temperatures to ensure high yields.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst concentration is crucial for maximizing yield and minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
4-((2,4-dimethylphenyl)amino)-1-phenyl-1H-pyrrol-2(5H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups on the pyrrole ring or the phenyl groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents under controlled temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Various electrophiles or nucleophiles can be used depending on the desired substitution pattern; reactions are often catalyzed by acids or bases.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
4-((2,4-dimethylphenyl)amino)-1-phenyl-1H-pyrrol-2(5H)-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the synthesis of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 4-((2,4-dimethylphenyl)amino)-1-phenyl-1H-pyrrol-2(5H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
2,4-dimethylaniline: A primary arylamine used in the production of dyes and pesticides.
4-Dimethylaminopyridine: A derivative of pyridine used as a nucleophilic catalyst in various organic reactions.
Uniqueness
4-((2,4-dimethylphenyl)amino)-1-phenyl-1H-pyrrol-2(5H)-one is unique due to its specific substitution pattern on the pyrrole ring, which imparts distinct chemical and biological properties. Its combination of a phenyl group and a 2,4-dimethylphenylamino group makes it a versatile compound for various applications.
Properties
IUPAC Name |
3-(2,4-dimethylanilino)-1-phenyl-2H-pyrrol-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O/c1-13-8-9-17(14(2)10-13)19-15-11-18(21)20(12-15)16-6-4-3-5-7-16/h3-11,19H,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUNPTNFFGFRVRN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC2=CC(=O)N(C2)C3=CC=CC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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